molecular formula C27H22ClN3O B11711629 1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11711629
M. Wt: 439.9 g/mol
InChI Key: GYSGCFDYIOLNSE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The pyrazoline moiety can inhibit enzymes involved in inflammatory pathways, reducing inflammation and pain .

Comparison with Similar Compounds

Similar compounds include other quinoline and pyrazoline derivatives, such as:

This compound’s unique combination of quinoline and pyrazoline moieties gives it a distinct profile of biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C27H22ClN3O

Molecular Weight

439.9 g/mol

IUPAC Name

1-[5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C27H22ClN3O/c1-17-26(24-16-25(31(30-24)18(2)32)19-9-5-3-6-10-19)27(20-11-7-4-8-12-20)22-15-21(28)13-14-23(22)29-17/h3-15,25H,16H2,1-2H3

InChI Key

GYSGCFDYIOLNSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5)C(=O)C

Origin of Product

United States

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